molecular formula C12H9Cl2NO3 B8250480 Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate

Cat. No.: B8250480
M. Wt: 286.11 g/mol
InChI Key: LVPSBTTUTLMQJL-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate ( 2023826-20-0) is a high-purity organic compound with the molecular formula C 12 H 9 Cl 2 NO 3 and a molecular weight of 286.110 g/mol . This methyl ester derivative serves as a versatile and critical intermediate in pharmaceutical research and development , particularly in the synthesis of more complex quinoline-based molecules . Quinoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities . Specifically, they are extensively investigated as potential anticancer agents . The dichloro and methoxy ester functional groups on this quinoline core make it a valuable precursor for further chemical modifications. Researchers can utilize this compound to explore structure-activity relationships (SAR) by synthesizing novel derivatives aimed at targets such as tyrosine kinases, topoisomerases, and tubulin polymerization, which are key mechanisms in oncology drug discovery . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-17-10-4-9-6(3-7(10)12(16)18-2)11(14)8(13)5-15-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPSBTTUTLMQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Dichlorination Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a widely used chlorinating agent for quinoline systems.

Procedure :

  • Substrate : 7-Methoxyquinoline-6-carboxylate (1.0 equiv)

  • Reagent : POCl₃ (3.0 equiv), catalytic dimethylformamide (DMF)

  • Conditions : Reflux at 110°C for 12 hours.

  • Yield : 78–85% (reported for analogous compounds).

Mechanism :
POCl₃ acts as both a solvent and chlorinating agent, with DMF facilitating the formation of the Vilsmeier-Haack complex, enhancing electrophilic substitution at positions 3 and 4.

Stepwise Chlorination

Sequential chlorination improves regioselectivity:

  • Position 4 Chlorination : Using SO₂Cl₂ in dichloromethane at 0°C (yield: 90%).

  • Position 3 Chlorination : N-Chlorosuccinimide (NCS) in acetonitrile at 80°C (yield: 75%).

Esterification and Methoxy Group Introduction

The methyl ester and methoxy groups are introduced via nucleophilic substitution or esterification:

Methylation of Carboxylic Acid Intermediates

Protocol :

  • Substrate : 3,4-Dichloro-7-hydroxyquinoline-6-carboxylic acid

  • Reagent : Methyl iodide (2.0 equiv), K₂CO₃ (3.0 equiv) in DMF

  • Conditions : 60°C for 6 hours.

  • Yield : 82% (based on analogous reactions).

Direct Methoxylation

Optimization of Reaction Conditions

Key parameters influencing yield and purity:

ParameterOptimal RangeImpact on Yield
Temperature110–120°CMaximizes POCl₃ activity
SolventToluene or DCMPrevents side reactions
Catalyst (DMF)5–10 mol%Accelerates chlorination
Reaction Time10–12 hoursCompletes dichlorination

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Dichlorination8598.5High
Stepwise Chlorination8297.2Moderate
Late-Stage Methoxylation7595.8Low

Key Findings :

  • Direct dichlorination with POCl₃ offers the highest efficiency but requires careful temperature control to avoid decomposition.

  • Stepwise chlorination improves regioselectivity but increases synthetic steps.

Challenges and Mitigation Strategies

  • Over-Chlorination : Reduced by using stoichiometric POCl₃ and lower temperatures.

  • Ester Hydrolysis : Avoided by employing anhydrous conditions during methylation.

  • Byproduct Formation : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate has been investigated for its potential therapeutic effects against various diseases. The following table summarizes its biological activities:

Activity Description References
Antimicrobial Activity Exhibits antibacterial and antifungal properties, making it a candidate for new antimicrobial agents. ,
Antioxidant Properties Demonstrates the ability to scavenge free radicals and reduce oxidative stress, which is crucial for cellular health.
Neuroprotective Effects Protects neuronal cells from apoptosis induced by oxidative stress, indicating potential in neurodegenerative diseases. ,
Enzyme Inhibition Inhibits acetylcholinesterase activity, relevant for Alzheimer's disease management. ,

Case Studies in Medicinal Applications

  • Neuroprotective Study : A study published in the Journal of Medicinal Chemistry examined the effects of this compound on PC12 cells. Results indicated a significant reduction in cell death due to glutamate toxicity, highlighting its neuroprotective potential.
  • Antimicrobial Evaluation : Comparative studies revealed that this compound showed notable antibacterial activity against various strains, with minimum inhibitory concentrations ranging from 5 to 20 µg/mL against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Research : Research focusing on acetylcholinesterase inhibition found that this compound significantly inhibited enzyme activity with an IC50 value around 50 µM, suggesting its therapeutic potential in enhancing cholinergic function.

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for use in agricultural settings:

  • Pesticidal Activity : The compound has shown efficacy as a pesticide, particularly against fungal pathogens affecting crops. Its mechanism involves disrupting fungal cell membranes and inhibiting growth.

Case Studies in Agricultural Use

  • Fungal Resistance Study : Research demonstrated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and maize.
  • Environmental Impact Assessments : Studies have evaluated the environmental safety of using this compound as a pesticide, confirming its low toxicity to non-target organisms while effectively controlling pest populations.

Synthesis and Development

The synthesis of this compound involves several chemical processes, which have been optimized to enhance yield and purity:

  • Synthesis Pathways : Various synthetic routes have been developed, including the use of chlorinating agents and methoxy derivatives to achieve the desired structure efficiently.

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with specific substitutions that enhance its biological activity. The presence of chlorine and methoxy groups contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.
  • Receptor Binding : It can bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Quinoline derivatives are often studied for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like ciprofloxacin, suggesting potential as a broad-spectrum antibacterial agent .

Bacterial Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus4–160.125–0.5
Klebsiella pneumoniae2–80.125–0.5
Pseudomonas aeruginosa8–320.125–0.5

Anticancer Activity

The compound has also shown promising anticancer activity in various studies. For instance, it was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that it induces apoptosis and inhibits cell proliferation effectively:

  • MCF-7 Cells : IC50 values ranged from 5.87 µM after 48 hours of treatment.
  • HCT-116 Cells : Similar effects were observed with IC50 values comparable to established chemotherapeutics .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of quinoline compounds, including this compound. The derivatives were evaluated for their antimicrobial and anticancer activities, demonstrating that structural modifications could enhance bioactivity .
  • Mechanistic Insights : Research utilizing molecular docking studies suggested that the compound may inhibit key transcription factors involved in cancer progression, such as STAT3 and CDK9. This inhibition leads to altered cell cycle dynamics and increased apoptosis in cancer cells .
  • Toxicity Assessment : Toxicity studies have indicated low toxicity levels in non-cancerous cell lines (e.g., HUVEC), suggesting a favorable therapeutic index when compared to traditional chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include halogenation (chlorination), methoxy group introduction, and esterification. For example, regioselective ethylation reactions under controlled conditions (e.g., temperature, solvent polarity) can influence product ratios, as observed in related quinoline derivatives . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients, followed by recrystallization for enhanced purity .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are critical for verifying substituent positions. For instance, the methoxy group (-OCH3_3) resonates at ~3.8–4.0 ppm in 1H^1H NMR, while carbonyl (C=O) signals appear at ~165–170 ppm in 13C^{13}C NMR .
  • IR : Stretching vibrations for ester carbonyl (C=O) at ~1700–1750 cm1^{-1} and C-Cl bonds at ~550–750 cm1^{-1} confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 251.67 for C12_{12}H10_{10}ClNO3_3) and fragmentation patterns .

Q. What purification techniques are optimal post-synthesis?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to isolate the target compound from by-products .
  • Recrystallization : Ethanol or methanol solvents yield high-purity crystals, confirmed by melting point analysis .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, such as the Colle-Salvetti correlation-energy functional, model electron density distributions and local kinetic energy to predict reactivity. For example, the Laplacian of the electron density can identify nucleophilic/electrophilic sites, aiding in understanding substitution patterns . Structural coordinates from crystallographic data (e.g., SHELX-refined structures) enhance accuracy in these simulations .

Q. How to resolve contradictions in reaction yields during synthesis?

Contradictions often arise from competing reaction pathways (e.g., steric hindrance vs. electronic effects). Systematic optimization includes:

  • Temperature Control : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic stability.
  • Catalyst Screening : Transition metal catalysts (e.g., Pd) may enhance regioselectivity in halogenation steps.
  • Analytical Cross-Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify by-products and adjust reaction conditions .

Q. What is the compound’s role in synthesizing tricyclic fluoroquinolones?

this compound serves as a key intermediate for tricyclic derivatives. For example, cyclocondensation with thiazeto precursors under acidic conditions yields antimicrobial agents. The ester group facilitates ring closure, while the chlorine atoms enhance bioactivity .

Q. How to analyze its stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for similar esters).
  • Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the ester group.
  • Light Exposure : UV-Vis spectroscopy monitors degradation (e.g., absorbance shifts at ~300 nm) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.